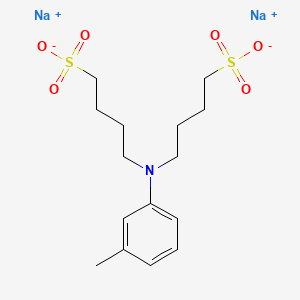
Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) is a chemical compound with the molecular formula C15H23NNa2O6S2 . It has an average mass of 423.456 Da and a monoisotopic mass of 423.076202 Da . The compound is also known by its CAS Number: 127544-88-1 .
Molecular Structure Analysis
The InChI code for Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) is 1S/C15H25NO6S2.2Na/c1-14-7-6-8-15 (13-14)16 (9-2-4-11-23 (17,18)19)10-3-5-12-24 (20,21)22;;/h6-8,13H,2-5,9-12H2,1H3, (H,17,18,19) (H,20,21,22);;/q;2*+1/p-2 . The Canonical SMILES is CC1=CC (=CC=C1)N (CCCCS (=O) (=O) [O-])CCCCS (=O) (=O) [O-]. [Na+]. [Na+] .Aplicaciones Científicas De Investigación
Energy Storage Solutions
Sodium-based energy storage systems, such as sodium-metal batteries (SMBs), offer promising alternatives to traditional lithium-ion batteries. Sodium's chemical and physical properties make it suitable for emerging energy storage technologies. Research highlights the challenges of sodium-metal anodes, including dendrite growth and unstable solid electrolyte interphases, and proposes solutions like improved electrolytes, interfacial engineering, and electrode architectures (Lee et al., 2019). Moreover, room temperature sodium-sulfur batteries are identified as low-cost options for grid-scale energy storage, with developments focusing on enhancing electrochemical performance through material and electrolyte innovations (Kumar et al., 2018).
Advanced Materials and Corrosion Protection
Ionic liquids and deep eutectic solvents are explored for their potential in engineering interphases on reactive metal surfaces, including sodium, to control charge transport and improve performance in high-energy density batteries and corrosion protection (Forsyth et al., 2017). This research indicates the versatility of these materials in enhancing the stability and efficiency of reactive metals in various applications.
Food Industry Applications
In the context of food processing and preservation, sodium salts, including sodium sulfonates, play crucial roles. Studies discuss the use of sodium chloride and its alternatives in processed foods, highlighting the challenges and strategies for sodium reduction without compromising safety, quality, and taste (Albarracín et al., 2011).
Environmental and Health Implications
The environmental and health implications of sodium and its compounds are also a focus of research. Studies on sodium nitroprusside, for example, review its clinical applications and potential toxicities, emphasizing the need for effective antidotes for cyanide poisoning (Hottinger et al., 2014).
Safety and Hazards
Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Propiedades
IUPAC Name |
disodium;4-[3-methyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6S2.2Na/c1-14-7-6-8-15(13-14)16(9-2-4-11-23(17,18)19)10-3-5-12-24(20,21)22;;/h6-8,13H,2-5,9-12H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDJGUFSPAFJZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NNa2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694243 |
Source


|
| Record name | Disodium 4,4'-[(3-methylphenyl)azanediyl]di(butane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127544-88-1 |
Source


|
| Record name | Disodium 4,4'-[(3-methylphenyl)azanediyl]di(butane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


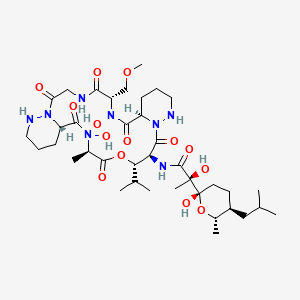
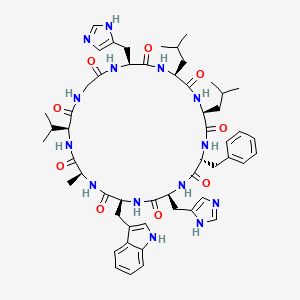
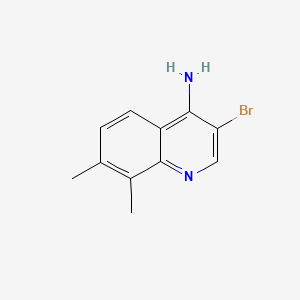
![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/no-structure.png)
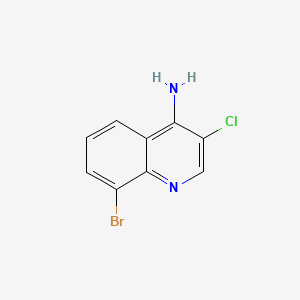
![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)
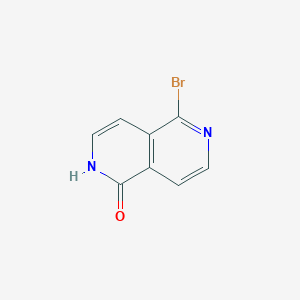
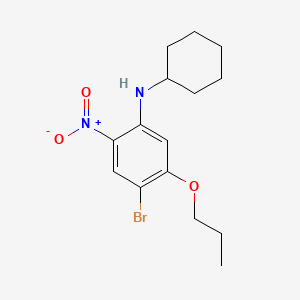
![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)

![5-Methoxythiazolo[4,5-b]pyridine-2-thiol](/img/structure/B597413.png)